methyl 4-{(3E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
Description
Methyl 4-{(3E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a structurally complex heterocyclic compound featuring multiple pharmacophoric motifs:
- Benzothiazole core: A 6-ethoxy-substituted 1,3-benzothiazole, known for its electron-withdrawing properties and relevance in medicinal chemistry (e.g., antitumor and antimicrobial activities) .
- Furan-derived substituent: A hydroxy-methylidene group linked to 5-methylfuran, introducing π-conjugation and steric bulk.
- Benzoate ester: A methyl benzoate group that may enhance solubility or serve as a prodrug moiety.
The compound’s synthesis likely involves multi-step condensation reactions, akin to methods described for analogous heterocycles .
Properties
Molecular Formula |
C27H22N2O7S |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
methyl 4-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C27H22N2O7S/c1-4-35-17-10-11-18-20(13-17)37-27(28-18)29-22(15-6-8-16(9-7-15)26(33)34-3)21(24(31)25(29)32)23(30)19-12-5-14(2)36-19/h5-13,22,31H,4H2,1-3H3 |
InChI Key |
ZTILVJQIJIKHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 4-{(3E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound with potential biological activity. This article synthesizes available data on its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiazole moiety, a pyrrolidine ring, and various functional groups that contribute to its biological properties. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C28H26N2O5S |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | XKNIAFOCWAIRQH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions due to its structural features. The presence of the benzothiazole ring is particularly noteworthy as thiazole derivatives have been shown to possess various pharmacological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that compounds related to the benzothiazole structure exhibit significant antimicrobial activity. For instance, thiazole derivatives have demonstrated effectiveness against various strains of bacteria and fungi. In comparative studies, derivatives with electron-withdrawing groups have shown enhanced activity against pathogens like Candida albicans and Aspergillus niger .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of thiazole derivatives against clinically relevant isolates, revealing that certain compounds exhibited MIC values significantly lower than those of standard antibiotics like ampicillin .
- Another investigation found that specific thiazole derivatives were effective against multi-drug resistant strains of Staphylococcus aureus, highlighting their potential in treating resistant infections .
- Cytotoxicity Studies :
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the functional groups attached to the benzothiazole and pyrrolidine rings can significantly influence biological activity. Electron-withdrawing groups enhance lipophilicity and improve binding affinity to biological targets, thereby increasing efficacy against microbial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Benzothiazole Derivatives
- Similar derivatives exhibit antitumor activity via kinase inhibition .
- Comparison with 2-Aminobenzothiazoles: Unlike amino-substituted analogs (common in CNS-targeting drugs), the ethoxy group in the target compound may reduce basicity, altering bioavailability.
Pyrrolidin-dione Analogs
- 4,5-Dioxopyrrolidin vs. Imidazolidinone: The pyrrolidin-dione’s conjugated carbonyl system (vs. imidazolidinone’s thioxo group in ) increases electrophilicity, possibly enhancing reactivity in biological systems.
Furan-Containing Compounds
- 5-Methylfuran vs.
Research Findings and Data
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
